molecular formula C14H21NO3S2 B2443674 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine CAS No. 1396746-55-6

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Cat. No.: B2443674
CAS No.: 1396746-55-6
M. Wt: 315.45
InChI Key: VUMFARKIFASBSZ-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a cyclopropylsulfonyl group and a furan-2-ylmethylthio group

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(furan-2-ylmethylsulfanylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S2/c16-20(17,14-3-4-14)15-7-5-12(6-8-15)10-19-11-13-2-1-9-18-13/h1-2,9,12,14H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMFARKIFASBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step often involves the reaction of the piperidine derivative with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan-2-ylmethylthio Group: This can be achieved by reacting the intermediate with furan-2-ylmethylthiol under suitable conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be used.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Cyclopropylsulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary studies have shown that the compound can inhibit the growth of various cancer cell lines. The mechanism involves interference with specific signaling pathways critical for tumor proliferation.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses by regulating cytokine production in vitro. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Initial findings indicate that it may offer neuroprotective benefits, making it a candidate for further exploration in neurodegenerative disorders.

Therapeutic Applications

The therapeutic applications of 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine can be summarized as follows:

Application AreaPotential Benefits
Cancer TreatmentInhibition of tumor growth and metastasis
Inflammatory DiseasesReduction of pro-inflammatory cytokines
Neurodegenerative DisordersPossible neuroprotection and cognitive enhancement

Cancer Cell Line Studies

In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. The results indicated IC50 values ranging from 10 µM to 50 µM, suggesting a promising anticancer profile. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

Inflammatory Response Models

The compound was evaluated in human macrophage cultures, where it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential utility in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can form strong interactions with enzymes or receptors, while the furan-2-ylmethylthio group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylsulfonyl)piperidine: Lacks the furan-2-ylmethylthio group, making it less versatile in terms of chemical reactivity.

    4-(((Furan-2-ylmethyl)thio)methyl)piperidine: Lacks the cyclopropylsulfonyl group, which may reduce its potential interactions with biological targets.

Uniqueness

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is unique due to the combination of the cyclopropylsulfonyl and furan-2-ylmethylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its simpler analogs.

Biological Activity

1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a cyclopropylsulfonyl group and a furan-2-ylmethylthio moiety. The structural formula can be represented as follows:

C13H17N1O2S2\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}_{2}

This complex structure suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies indicate that derivatives of piperidine compounds, including those with similar structural motifs, exhibit significant antitumor properties. For instance, compounds with similar piperidine frameworks have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications to the piperidine nucleus can enhance cytotoxicity .

Table 1: Antitumor Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT291.61Apoptosis induction
Compound BJurkat1.98Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

In vitro studies have demonstrated that certain piperidine derivatives possess antimicrobial properties against various pathogens. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against Candida auris, indicating their potential as antifungal agents .

Table 2: Antimicrobial Activity Data

Compound NamePathogen TestedMIC (µg/mL)MFC (µg/mL)Mechanism of Action
Compound AC. auris0.240.97Disruption of plasma membrane
Compound BE. coliTBDTBDTBD
This compoundTBDTBDTBD

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression has been observed in studies involving related piperidine derivatives.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt microbial plasma membranes.

Case Studies

A notable study highlighted the effectiveness of piperidine derivatives in inducing apoptosis in cancer cells through mitochondrial pathways . Another investigation focused on the antimicrobial properties, demonstrating that specific structural modifications could significantly enhance activity against resistant strains of fungi.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1-(Cyclopropylsulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine?

The synthesis typically involves multi-step organic reactions, including sulfonylation, thioether formation, and piperidine functionalization. Key steps include:

  • Sulfonylation : Introducing the cyclopropylsulfonyl group under controlled temperatures (e.g., 0–5°C) to avoid side reactions .
  • Thioether Coupling : Reacting furan-2-ylmethyl thiol with a halogenated intermediate (e.g., bromomethyl-piperidine derivative) using a base like triethylamine in anhydrous dichloromethane .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst selection. Analytical techniques like HPLC (>95% purity) and NMR (for structural confirmation) are critical for quality control .

Q. How is the structural identity of this compound confirmed in academic research?

Researchers employ:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopropyl sulfonyl at position 1, furan-methylthio at position 4) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, though this requires high-purity crystals .

Advanced Research Questions

Q. What methodologies are used to investigate the structure-activity relationship (SAR) of this compound?

SAR studies focus on modifying substituents and analyzing biological outcomes:

  • Substituent Variation : Replacing the cyclopropyl group with other sulfonyl donors (e.g., phenyl, methyl) to assess target affinity .
  • Bioisosteric Replacement : Swapping the furan ring with thiophene or pyridine to evaluate pharmacokinetic effects .
  • Activity Assays : Testing derivatives in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent models) to correlate structural changes with efficacy. Comparative data tables are often generated:
DerivativeSubstituent (R)IC50_{50} (nM)LogP
ParentCyclopropyl12.52.3
Analog 1Phenyl8.73.1
Analog 2Methyl45.01.8

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or off-target effects. Resolution strategies include:

  • Dose-Response Curves : Repeating experiments across a broader concentration range (e.g., 1 nM–100 µM) to confirm potency trends .
  • Orthogonal Assays : Using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Statistical Modeling : Applying Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) .

Q. What experimental design principles are critical for optimizing this compound’s pharmacological profile?

Key principles include:

  • Rational Drug Design : Leveraging computational tools (e.g., molecular docking) to predict target interactions (e.g., with GPCRs or kinases) .
  • ADME-Tox Screening : Early-stage assessment of absorption, metabolism, and toxicity using hepatocyte models or predictive software .
  • Flow Chemistry : Continuous synthesis for scalable production of intermediates, ensuring reproducibility and reducing batch-to-batch variability .

Methodological Guidance

Q. How should researchers address solubility challenges during in vitro testing?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • pH Adjustment : Buffers (e.g., PBS at pH 7.4) to stabilize ionizable groups .

Q. What strategies mitigate synthetic byproducts in multi-step reactions?

  • Protective Groups : Temporarily blocking reactive sites (e.g., amine protection with Boc groups) during sulfonylation .
  • Kinetic Control : Slow addition of reagents (e.g., sulfonyl chloride) to favor mono-substitution over di-substitution .

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